K6Tpi5QM7E
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Overview
Description
. This compound is characterized by its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K6Tpi5QM7E involves multiple steps, including the formation of diazonium salts and coupling reactions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. For instance, the formation of diazonium salts in an acidic medium followed by coupling with other compounds is a common method .
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microfluidization and the use of specific catalysts are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
K6Tpi5QM7E: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
K6Tpi5QM7E: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of K6Tpi5QM7E involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to K6Tpi5QM7E include other derivatives with similar structural features and functional groups. Examples include:
Nebicapone: A related compound with similar pharmacological properties.
Other glucopyranosiduronic acid derivatives: Compounds with similar sugar moieties and functional groups.
Uniqueness
This compound: stands out due to its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
473789-98-9 |
---|---|
Molecular Formula |
C20H19NO11 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO11/c22-12(6-9-4-2-1-3-5-9)10-7-11(21(29)30)14(23)13(8-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h1-5,7-8,15-18,20,23-26H,6H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
PFWQQDNKKIMUAT-HBWRTXEVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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